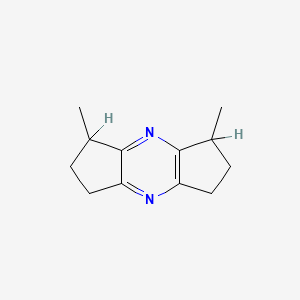

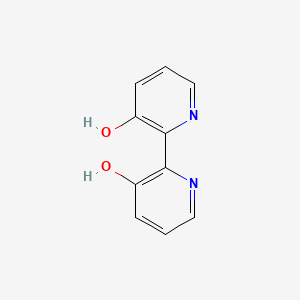

![molecular formula C8H10O2 B1205994 双环[2.2.2]辛烷-2,6-二酮 CAS No. 38231-60-6](/img/structure/B1205994.png)

双环[2.2.2]辛烷-2,6-二酮

描述

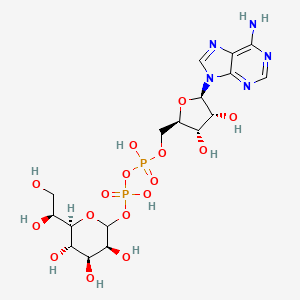

Bicyclo[2.2.2]octane-2,6-dione, also known as BCD-2,6-dione, is a cyclic diketone that has been widely studied for its numerous applications in the fields of chemical synthesis, scientific research, and drug development. BCD-2,6-dione has a molecular formula of C8H10O3 and is composed of two fused cyclohexane rings, each with three carbon atoms. It is a colorless, crystalline solid with a melting point of 93°C.

科学研究应用

有机合成中的对映选择性还原

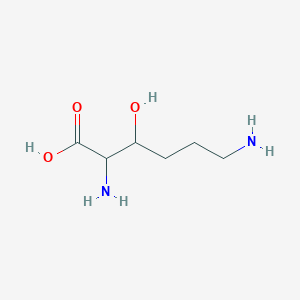

双环[2.2.2]辛烷-2,6-二酮: 已被多种酵母菌株用于对映选择性还原过程。该过程对于生产对映体纯化合物至关重要,而对映体纯化合物在医药和农药的合成中非常重要。 酵母菌株对双环[2.2.2]辛烷-2,6-二酮的还原会导致形成(1R,4S,6S)-6-羟基双环[2.2.2]辛烷-2-酮,该化合物具有显著的对映选择性(>98% ee)^ {svg_1}.

螺桨烷的合成

该化合物是合成螺桨烷的前体,螺桨烷是具有桥头 C–C 键的 Y 形三环分子。这些结构通过一系列反应合成,包括狄尔斯-阿尔德反应和闭环复分解 (RCM)。 螺桨烷的应用范围从生物分子到天然产物,并且由于其在医药领域的潜在用途而特别引人注目^ {svg_2}.

苯环的生物等排体

在药物化学中,双环[2.2.2]辛烷-2,6-二酮 已被探索为苯环的生物等排体。生物等排体是可以模拟另一种分子实体的物理或化学性质的化合物,同时提供独特的优势,例如提高疗效或减少副作用。 这种应用在新型药物的设计中尤为重要^ {svg_3}.

生物还原成羟基酮

另一个应用涉及双环[2.2.2]辛烷-2,5-二酮的生物还原,以生产羟基酮。该过程是由非传统酵母菌种和某些酿酒酵母菌株促进的。 所得羟基酮是合成各种化学产品的宝贵中间体^ {svg_4}.

酵母菌种的立体选择性还原

酵母菌种对双环[2.2.2]辛烷-2,6-二酮的立体选择性还原是手性化学领域中的一项重要应用。 该过程允许生产具有高对映体过量的立体化学复杂的分子,这对于某些药物的创造至关重要^ {svg_5}.

11β-HSD1 的抑制剂

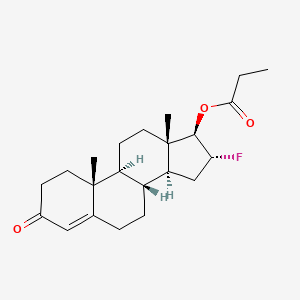

由双环[2.2.2]辛烷-2,6-二酮还原得到的化合物已被鉴定为 11β-羟基类固醇脱氢酶 I 型 (11β-HSD1) 的有效抑制剂。 该酶在糖皮质激素的代谢中发挥作用,其抑制对于治疗代谢性疾病具有重要意义^ {svg_6}.

抗肿瘤活性

双环[2.2.2]辛烷-2,6-二酮的衍生物在表现出抗肿瘤活性方面显示出希望。 这是由于它们具有抑制拓扑异构酶 II 和促进 DNA 链间交联的能力,这可以用于开发抗癌疗法^ {svg_7}.

聚合物合成

最后,该化合物用于聚合物的合成。 通过将双环[2.2.2]辛烷核心整合到单体中,研究人员可以创造出具有潜在独特特性的新型聚合物材料,用于工业应用^ {svg_8}.

作用机制

Target of Action

Bicyclo[2.2.2]octane-2,6-dione is a complex organic compound that has been studied for its potential biological activity It’s structurally similar to 11β-hsd1 inhibitors , suggesting that it may interact with similar targets.

Mode of Action

The exact mode of action of Bicyclo[22It’s known that the compound can be reduced by yeast species to form hydroxy ketones

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22The compound’s reduction to hydroxy ketones suggests that it may be involved in redox reactions and related biochemical pathways.

Result of Action

The molecular and cellular effects of Bicyclo[22Its reduction to hydroxy ketones could potentially lead to changes in the cellular environment, affecting the function of target cells.

Action Environment

The action of Bicyclo[2.2.2]octane-2,6-dione can be influenced by various environmental factors. For instance, the compound’s reduction to hydroxy ketones is facilitated by yeast species , suggesting that the presence and activity of these organisms could influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Bicyclo[2.2.2]octane-2,6-dione plays a crucial role in biochemical reactions, particularly in the context of reduction processes. It interacts with specific enzymes, such as carbonyl reductases, which facilitate its conversion to hydroxyketones. For instance, genetically engineered Saccharomyces cerevisiae strains overexpressing carbonyl reductases have been shown to efficiently reduce bicyclo[2.2.2]octane-2,6-dione to its corresponding hydroxyketones . These interactions highlight the compound’s potential in stereoselective reduction reactions.

Molecular Mechanism

The molecular mechanism of bicyclo[2.2.2]octane-2,6-dione involves its interaction with carbonyl reductases, leading to the reduction of its diketone structure to hydroxyketones. This process is highly enantioselective, with specific yeast strains demonstrating significant stereoselectivity in the reduction of bicyclo[2.2.2]octane-2,6-dione . The binding interactions between the compound and the enzymes facilitate the reduction process, resulting in the formation of enantiomerically pure hydroxyketones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bicyclo[2.2.2]octane-2,6-dione can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the reduction of bicyclo[2.2.2]octane-2,6-dione by yeast strains can lead to the formation of stable hydroxyketones with high enantiomeric excess . These stable products can have prolonged effects on cellular processes, depending on the experimental conditions.

属性

IUPAC Name |

bicyclo[2.2.2]octane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBMHPUAHFEJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

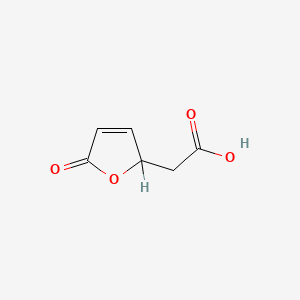

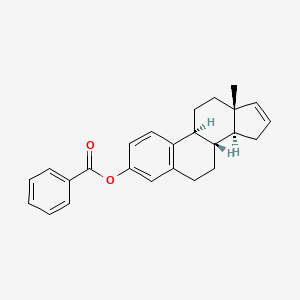

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)